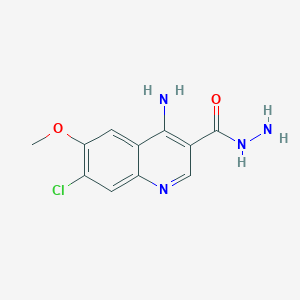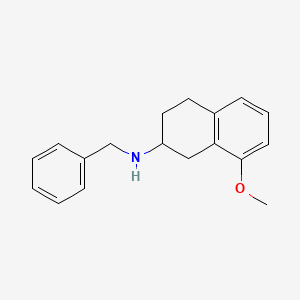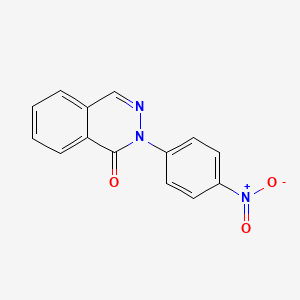
4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactants: 4-chloro-7-methoxyquinoline-6-carboxamide, ammonia.
Conditions: The reaction is carried out in an ammonia solution at elevated temperatures.
Product: 4-amino-7-chloro-6-methoxyquinoline-3-carbohydrazide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-chloro-7-methoxyquinoline-6-carboxamide. This intermediate is then subjected to further reactions to introduce the amino and carbohydrazide groups.
-
Step 1: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide
Reactants: 4-cyano-3-methoxyaniline, N,N-dimethylformamide, tetrabutylammonium bromide, potassium carbonate, dimethyl carbonate.
Conditions: The reaction mixture is heated to 110°C and stirred for 8 hours.
Product: 4-chloro-7-methoxyquinoline-6-carboxamide.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with modified functional groups.
Reduction: Reduced forms of the original compound with altered functional groups.
Substitution: Substituted quinoline derivatives with new functional groups replacing the chloro group.
Applications De Recherche Scientifique
4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored as a potential therapeutic agent for treating infectious diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit the action of certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit heme polymerase, causing the buildup of toxic heme in pathogens, similar to the action of chloroquine .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7-methoxyquinoline-6-carboxamide: An intermediate in the synthesis of 4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide.
4-Amino-6-methoxyquinoline: A related compound with similar structural features.
4-Chloro-6-methoxyquinoline: Another quinoline derivative with a chloro and methoxy group.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C11H11ClN4O2 |
|---|---|
Poids moléculaire |
266.68 g/mol |
Nom IUPAC |
4-amino-7-chloro-6-methoxyquinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H11ClN4O2/c1-18-9-2-5-8(3-7(9)12)15-4-6(10(5)13)11(17)16-14/h2-4H,14H2,1H3,(H2,13,15)(H,16,17) |
Clé InChI |
YBXUOSOBTKOOHN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)NN)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis-](/img/structure/B11853255.png)
![7-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B11853259.png)
![2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11853261.png)

![3-(Benzo[d]oxazol-2-yl)quinolin-7-ol](/img/structure/B11853273.png)


![8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11853311.png)
![2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol](/img/structure/B11853315.png)

![4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B11853330.png)
![2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid](/img/structure/B11853338.png)
![tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B11853340.png)

